(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c17-13-4-2-1-3-11(13)16(21)20-10-5-6-15(20)12-8-18-9-19-14(12)7-10/h1-4,8-10,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIESFDQODXIUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bromophenyl group and a tetrahydro-epiminocyclohepta[d]pyrimidine moiety. Its unique stereochemistry (5R,8S) may influence its biological interactions. The molecular formula is with a molecular weight of approximately 350.24 g/mol.
Antidiabetic Potential
Research indicates that compounds structurally similar to this molecule have shown significant antidiabetic activity. For example, pyrrolo[2,3-d]pyrimidine analogues demonstrated inhibition of the α-amylase enzyme with IC50 values ranging from 0.252 to 0.281 mM. The interaction studies suggest that this compound may also exhibit similar inhibitory effects.
Anticancer Activity
The compound's structural properties suggest potential as an anticancer agent. Studies on related compounds have demonstrated activity against various cancer cell lines. For instance, tricyclic compounds have been identified as inhibitors of mutant IDH enzymes, which are implicated in certain cancers . This opens avenues for exploring the anticancer efficacy of this compound.
Neuropharmacological Effects
Similar compounds have been synthesized for their sedative and anti-anxiety effects. The presence of the bromophenyl group is often associated with enhanced binding affinity to neurotransmitter receptors, suggesting that this compound could possess neuropharmacological properties.
The proposed mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : By inhibiting key enzymes like α-amylase and mutant IDH enzymes.
- Receptor Modulation : Potential interaction with neurotransmitter receptors due to its structural analogies with known pharmacophores.
- Cell Cycle Interference : Similar compounds have shown the ability to disrupt cancer cell cycle progression.
Case Studies
Several studies have reported on the biological activities of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The compound shares its epiminocycloheptapyrimidine core with analogs like "(5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone" (). Key differences include:
- Substituent Type : The 2-bromophenyl group (present in the target compound) vs. the 4-(thiazol-2-yloxy)phenyl group in the analog.
Bioactivity and Pharmacological Profiles
Pyrimidine derivatives with halogen substituents, such as the chlorophenyl-containing compounds in (e.g., 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl derivatives), exhibit notable bioactivity in antimicrobial and anticancer assays.
Metabolic Stability and Toxicity
Brominated aromatic compounds generally exhibit slower metabolic degradation compared to their chloro or fluoro counterparts due to stronger C-Br bonds. This property is critical for prolonging drug half-life but may increase bioaccumulation risks. In contrast, thiazole-containing analogs () may undergo faster hepatic clearance via oxidative pathways .
Comparative Data Table
Q & A
Basic: What synthetic methodologies are recommended for preparing (2-bromophenyl)((5R,8S)-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone?
Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions , similar to structurally related epiminocycloheptapyrimidine derivatives. Key steps include:
- Precursor preparation : Use of bromophenyl-substituted hydrazonoyl chlorides (e.g., N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride) and chiral imine intermediates .
- Cycloaddition : Optimize reaction conditions (solvent, temperature) to control stereoselectivity. Dichloromethane at 0–5°C is often employed to minimize racemization .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and crystallization from ethanol to isolate enantiomerically pure product .
Basic: How can researchers validate the stereochemical configuration of the (5R,8S) epiminocycloheptapyrimidine core?
Answer : Use X-ray crystallography for definitive stereochemical assignment. Key steps:
- Crystal growth : Slow evaporation of a saturated solution in ethanol or acetonitrile.
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply the SHELX suite (SHELXL for refinement) to resolve chiral centers, ensuring R-factor convergence below 0.05 . Alternative methods include NOESY NMR to confirm spatial proximity of protons in the bicyclic system .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer : A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the bromophenyl moiety (δ 7.2–7.8 ppm for aromatic protons) and the epiminocycloheptapyrimidine framework (distinct methine and methylene signals) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC : Chiral stationary phases (e.g., Chiralpak IA) to assess enantiomeric excess (>98% for pharmacological relevance) .
Advanced: How does the (5R,8S) stereochemistry influence the compound’s biological activity?
Answer : The chiral epiminocycloheptapyrimidine core dictates target binding. For example:
- Docking studies : The (5R,8S) configuration aligns the bromophenyl group into hydrophobic pockets of enzymes (e.g., kinase targets), while the pyrimidine nitrogen forms hydrogen bonds with catalytic residues .
- Pharmacological assays : Compare enantiomers in vitro; the (5R,8S) form typically shows 10–100x higher potency in enzyme inhibition assays than its (5S,8R) counterpart .
Advanced: What strategies address low yields in the final cycloaddition step?
Answer : Optimize reaction kinetics and thermodynamics :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Evidence shows DMF increases yields by 20% compared to dichloromethane .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cycloaddition.
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield from 45% to 68% .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer : Apply meta-analysis frameworks :
- Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (IC₅₀ vs. EC₅₀).
- Statistical tools : Use ANOVA to identify outliers and hierarchical clustering to group datasets by experimental conditions .
- Mechanistic studies : Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Advanced: What computational methods predict the compound’s environmental fate and toxicity?
Answer : Leverage QSPR (Quantitative Structure-Property Relationship) models :
- Software : EPI Suite™ to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR).
- Molecular dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
- Validation : Cross-reference with experimental data from microcosm studies (soil/water systems) .
Advanced: How can machine learning enhance SAR studies for this compound?
Answer : Implement deep learning pipelines :
- Feature engineering : Use RDKit to generate molecular descriptors (e.g., topological polar surface area, logP).
- Model training : Train graph neural networks (GNNs) on public datasets (ChEMBL, PubChem) to predict binding affinities for kinase targets .
- Validation : Prioritize synthetic targets with Pareto optimization (balancing potency, solubility, and synthetic feasibility) .
Advanced: What green chemistry approaches minimize waste in synthesis?
Answer : Adopt atom-economical protocols :
- Catalytic methods : Replace stoichiometric reagents with organocatalysts (e.g., proline derivatives) in cycloaddition steps.
- Solvent recycling : Use membrane distillation to recover >90% of DMF .
- Waste analysis : Apply E-factor calculations to track mass efficiency, targeting values <5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
